molecular formula C14H16N2O5S2 B10823757 diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate

diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate

Cat. No.: B10823757
M. Wt: 356.4 g/mol
InChI Key: NLFBCYMMUAKCPC-KQQUZDAGSA-N
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Preparation Methods

The synthetic route for Compound III involves the following steps:

    Starting Materials: Ethyl (E)-3-amino-2-cyano-1-(E)-3-ethoxy-3-oxoprop-1-enylsulfanyl-3-oxoprop-1-enylsulfanylprop-2-enoate.

    Reaction Conditions: The preparation involves a series of condensation reactions under controlled temperature and pH conditions.

    Industrial Production: Industrial production methods for Compound III are not explicitly detailed in the available literature. typical industrial synthesis would involve scaling up the laboratory procedures with optimizations for yield and purity.

Chemical Reactions Analysis

Compound III undergoes various types of chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler derivatives.

    Substitution: It undergoes substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution may result in derivatives with different functional groups.

Scientific Research Applications

Compound III has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its inhibitory effects on RGS17, which plays a role in cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its inhibitory activity, though further research is needed.

    Industry: May be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Compound III involves its interaction with RGS17. By inhibiting RGS17, Compound III affects the G-protein signaling pathways, which are crucial for various cellular processes . This inhibition can lead to changes in cellular responses and has potential therapeutic implications.

Comparison with Similar Compounds

Compound III is unique due to its specific inhibitory activity against RGS17. Similar compounds include other RGS inhibitors, but Compound III’s structure and activity profile make it distinct. Some similar compounds are:

    Compound A: Another RGS inhibitor with a different structure.

    Compound B: Shares some structural similarities but has a different target profile.

    Compound C: A broader spectrum inhibitor affecting multiple RGS proteins.

Properties

Molecular Formula

C14H16N2O5S2

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl (E)-3-[3-amino-2-cyano-1-[(E)-3-ethoxy-3-oxoprop-1-enyl]sulfanyl-3-oxoprop-1-enyl]sulfanylprop-2-enoate

InChI

InChI=1S/C14H16N2O5S2/c1-3-20-11(17)5-7-22-14(10(9-15)13(16)19)23-8-6-12(18)21-4-2/h5-8H,3-4H2,1-2H3,(H2,16,19)/b7-5+,8-6+

InChI Key

NLFBCYMMUAKCPC-KQQUZDAGSA-N

Isomeric SMILES

CCOC(=O)/C=C/SC(=C(C(=O)N)C#N)S/C=C/C(=O)OCC

Canonical SMILES

CCOC(=O)C=CSC(=C(C#N)C(=O)N)SC=CC(=O)OCC

Origin of Product

United States

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